(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is a chiral compound, meaning it exists in two forms that are mirror images of each other, denoted as (R)- and (S)- enantiomers. This compound specifically refers to the (R)-enantiomer, distinguished by its unique spatial arrangement of atoms. It falls under the classification of a hydrochloride salt, formed by the reaction of an organic base with hydrochloric acid. Its primary importance lies in its role as a building block for the synthesis of more complex molecules with potential pharmaceutical applications [].
The synthesis of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride typically involves multiple steps. One documented method utilizes a lipase-catalyzed resolution of the racemic (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester []. This enzymatic resolution selectively produces the desired (S)-enantiomer of the benzodiazepine precursor, leaving the (R)-enantiomer of the starting material to be recovered and recycled. Subsequent steps involve the transformation of the (S)-enantiomer into the final pharmaceutical product, SB-214857-A (lotrafiban) [].
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is primarily used as a starting material in various chemical reactions for synthesizing more complex molecules. The specific reactions it undergoes depend on the desired final product. In the synthesis of SB-214857-A, it is subjected to iodination, palladium-catalyzed aminocarbonylation, and subsequent deprotection and salt formation steps [].
The primary application of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride lies in its role as a key intermediate in the synthesis of SB-214857-A (lotrafiban), a potent GPIIb/IIIa receptor antagonist []. This drug is used to prevent blood clots and is beneficial in treating patients with acute coronary syndromes [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: